Synthesis and Characterization of 4,6-dihydroxy-5-methylpyrimidine: A Technical Guide
Synthesis and Characterization of 4,6-dihydroxy-5-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dihydroxy-5-methylpyrimidine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, owing to the diverse biological activities associated with the pyrimidine scaffold. This document details a representative synthetic protocol, predicted analytical and spectroscopic data, and a summary of the potential therapeutic applications of this class of compounds.
Synthesis
The synthesis of 4,6-dihydroxy-5-methylpyrimidine is typically achieved through a condensation reaction. A common and effective method involves the reaction of a substituted malonic acid ester with an amidine in the presence of a strong base, such as sodium methoxide.
General Reaction Scheme
The synthesis generally follows the pathway illustrated below, where diethyl 2-methylmalonate is condensed with formamidine (or a precursor) in an alcoholic solvent with a base. Subsequent acidification yields the desired product.
Caption: General synthesis workflow for 4,6-dihydroxy-5-methylpyrimidine.
Experimental Protocol
The following is a representative experimental protocol adapted from procedures for similar pyrimidine syntheses.[1][2][3][4]
Materials:
-
Diethyl 2-methylmalonate
-
Formamidine acetate (or hydrochloride)
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Sodium methoxide
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Anhydrous methanol
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Concentrated hydrochloric acid
-
Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reactants: To the stirred solution of sodium methoxide, add formamidine acetate (1.1 equivalents) and diethyl 2-methylmalonate (1.0 equivalent).
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Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Precipitation: Dissolve the resulting residue in a minimum amount of cold water and acidify with concentrated hydrochloric acid to a pH of 4-5. A precipitate should form.
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Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 4,6-dihydroxy-5-methylpyrimidine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Characterization
The structural confirmation of 4,6-dihydroxy-5-methylpyrimidine is achieved through a combination of spectroscopic and analytical techniques. Due to the limited availability of specific experimental data for 4,6-dihydroxy-5-methylpyrimidine in the literature, the following data is predicted based on the analysis of structurally related compounds such as 4,6-dihydroxypyrimidine and 4,6-dihydroxy-2-methylpyrimidine.[5][6][7][8][9]
Physical and Analytical Data
| Property | Predicted Value |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO |
Spectroscopic Data
2.2.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show signals corresponding to the methyl protons, the C2 proton, and the hydroxyl/amine protons. The chemical shifts of the latter can be highly dependent on the solvent and concentration due to tautomerism and hydrogen bonding.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| -CH₃ | ~ 2.1 | Singlet |
| C2-H | ~ 7.8 | Singlet |
| -OH / -NH | 10.0 - 12.0 (broad) | Singlet |
2.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| -CH₃ | ~ 10 |
| C5 | ~ 105 |
| C2 | ~ 145 |
| C4, C6 | ~ 165 |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands indicative of the hydroxyl/amine groups, C-H bonds, and the pyrimidine ring vibrations.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H / N-H stretching (broad) | 3200 - 2800 |
| C-H stretching (aliphatic) | 2950 - 2850 |
| C=O stretching (keto tautomer) | 1700 - 1650 |
| C=N, C=C stretching (ring) | 1650 - 1550 |
| C-O stretching | 1250 - 1150 |
2.2.4. Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]⁺ | 126 |
| [M-CH₃]⁺ | 111 |
| [M-CO]⁺ | 98 |
| [M-HNCO]⁺ | 83 |
Tautomerism
4,6-dihydroxy-5-methylpyrimidine can exist in several tautomeric forms, primarily the dihydroxy, keto-enol, and diketo forms. The predominant tautomer is influenced by the solvent and the solid-state packing. In polar aprotic solvents like DMSO, the keto-enol form is often favored.[10][11]
Caption: Tautomeric forms of 4,6-dihydroxy-5-methylpyrimidine.
Potential Biological Activity and Applications
While specific signaling pathways for 4,6-dihydroxy-5-methylpyrimidine are not well-documented, the broader class of pyrimidine derivatives exhibits a wide range of biological activities.[12][13][14] These compounds are known to serve as intermediates in the synthesis of various therapeutic agents.
The pyrimidine scaffold is a key component of many biologically active molecules, and derivatives have been investigated for various therapeutic applications.
References
- 1. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum [chemicalbook.com]
- 6. 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
- 8. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR [m.chemicalbook.com]
- 9. 4,6-Dihydroxy-2-methylpyrimidine(40497-30-1) IR2 spectrum [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
